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Introduction

DDO-2213 is a potent and orally bioavailable small molecule inhibitor of the protein-protein

interaction (PPI) between WD repeat-containing protein 5 (WDR5) and mixed-lineage leukemia

1 (MLL1).[1][2][3] This interaction is a critical component of the MLL1 histone methyltransferase

complex, which is frequently dysregulated in certain types of cancer, particularly in MLL-

rearranged leukemias.[4][5] DDO-2213 competitively binds to WDR5, disrupting the formation

of the functional WDR5-MLL1 complex, thereby inhibiting the downstream epigenetic

modifications that drive oncogenesis.[1][2]

Competitive fluorescence polarization (FP) is a robust and sensitive technique ideal for

quantifying the binding affinity of inhibitors to their target proteins in a high-throughput format.

[6][7] This application note provides detailed protocols and data for the use of DDO-2213 in

competitive FP assays to determine its inhibitory potency against the WDR5-MLL1 interaction.

Data Presentation
The inhibitory activity of DDO-2213 and its binding affinity for the WDR5 protein have been

quantified using competitive fluorescence polarization assays. The key quantitative data are

summarized in the table below.
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Compound
Target
Protein

Assay Type Parameter Value Reference

DDO-2213 WDR5

Competitive

Fluorescence

Polarization

IC50 29 nM [1][2][3]

DDO-2213 WDR5
(Not

specified)
Kd 72.9 nM [1]

Table 1: Quantitative data for DDO-2213. The IC50 value represents the concentration of DDO-
2213 required to displace 50% of the fluorescently labeled MLL1 peptide from WDR5 in a

competitive binding assay. The Kd value reflects the equilibrium dissociation constant of the

DDO-2213/WDR5 complex.

Signaling Pathway and Mechanism of Action
The WDR5-MLL1 complex is a key epigenetic regulator. MLL1 is a histone methyltransferase

that, as part of a larger complex, places methyl groups on histone H3 at lysine 4 (H3K4). This

methylation is a critical mark for active gene transcription. WDR5 acts as a scaffold, binding to

both MLL1 and the histone tail, thereby facilitating the enzymatic activity of MLL1. In MLL-

rearranged leukemias, fusion proteins involving MLL1 lead to the aberrant recruitment of the

MLL1 complex to target genes, such as the HOX genes, driving their overexpression and

promoting leukemogenesis. DDO-2213 acts by competitively binding to the "WIN site" on

WDR5, the same pocket that recognizes a specific arginine-containing motif on MLL1. This

direct competition prevents the association of MLL1 with WDR5, thereby disrupting the

assembly and activity of the methyltransferase complex.
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Competitive FP Assay Workflow

Start

Prepare Reagents:
WDR5 Protein

Fluorescent Tracer (e.g., FAM-MLL1 peptide)
DDO-2213 (serial dilution)

Assay Buffer

Mix WDR5 and DDO-2213
in microplate wells

Incubate

Add Fluorescent Tracer

Incubate to Equilibrium

Read Fluorescence Polarization
(Ex/Em appropriate for fluorophore)

Analyze Data:
Plot % Inhibition vs. [DDO-2213]

Calculate IC50

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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